molecular formula C17H23N5O2 B14935305 N-[3-(dimethylamino)propyl]-1-(1H-indazol-3-yl)-5-oxo-3-pyrrolidinecarboxamide

N-[3-(dimethylamino)propyl]-1-(1H-indazol-3-yl)-5-oxo-3-pyrrolidinecarboxamide

Cat. No.: B14935305
M. Wt: 329.4 g/mol
InChI Key: OGKILQOMKLEUFM-UHFFFAOYSA-N
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Description

N-[3-(dimethylamino)propyl]-1-(1H-indazol-3-yl)-5-oxo-3-pyrrolidinecarboxamide is a complex organic compound that features a unique structure combining an indazole ring, a pyrrolidine ring, and a dimethylamino group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(dimethylamino)propyl]-1-(1H-indazol-3-yl)-5-oxo-3-pyrrolidinecarboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Indazole Ring: The indazole ring can be synthesized through cyclization reactions involving hydrazines and ortho-substituted nitrobenzenes.

    Attachment of the Pyrrolidine Ring: The pyrrolidine ring is introduced through a cyclization reaction involving appropriate amine and carbonyl compounds.

    Introduction of the Dimethylamino Group: The dimethylamino group is typically introduced via alkylation reactions using dimethylamine and suitable alkyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(dimethylamino)propyl]-1-(1H-indazol-3-yl)-5-oxo-3-pyrrolidinecarboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the indazole and pyrrolidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-[3-(dimethylamino)propyl]-1-(1H-indazol-3-yl)-5-oxo-3-pyrrolidinecarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(dimethylamino)propyl]-1-(1H-indazol-3-yl)-5-oxo-3-pyrrolidinecarboxamide involves its interaction with specific molecular targets and pathways. The indazole ring is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The dimethylamino group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    1,3-Propanediamine, N’-[3-(dimethylamino)propyl]-N,N-dimethyl-: Shares the dimethylamino group and similar structural features.

    3-(Dimethylamino)-1-propylamine: Contains the dimethylamino group and a similar alkyl chain.

Uniqueness

N-[3-(dimethylamino)propyl]-1-(1H-indazol-3-yl)-5-oxo-3-pyrrolidinecarboxamide is unique due to the combination of the indazole and pyrrolidine rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C17H23N5O2

Molecular Weight

329.4 g/mol

IUPAC Name

N-[3-(dimethylamino)propyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C17H23N5O2/c1-21(2)9-5-8-18-17(24)12-10-15(23)22(11-12)16-13-6-3-4-7-14(13)19-20-16/h3-4,6-7,12H,5,8-11H2,1-2H3,(H,18,24)(H,19,20)

InChI Key

OGKILQOMKLEUFM-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCNC(=O)C1CC(=O)N(C1)C2=NNC3=CC=CC=C32

Origin of Product

United States

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